Product packaging for Gly-L-Phe-L-Ala-L-Asp-OH(Cat. No.:CAS No. 134562-79-1)

Gly-L-Phe-L-Ala-L-Asp-OH

Cat. No.: B146592
CAS No.: 134562-79-1
M. Wt: 408.4 g/mol
InChI Key: ZCPBEAHAVUJKAE-DRZSPHRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Significance within the Context of Oligopeptides

Glycine (B1666218) (Gly): As the simplest amino acid with a single hydrogen atom as its side chain, glycine provides significant flexibility to the peptide backbone. wikipedia.org

L-Phenylalanine (Phe): This amino acid possesses a large, hydrophobic aromatic side chain, which can participate in various non-covalent interactions. proteinstructures.comua.pt

L-Alanine (Ala): A small, nonpolar amino acid, L-alanine contributes to the hydrophobic character of a peptide region. proteinstructures.comresearchgate.net

L-Aspartic Acid (Asp): Featuring a negatively charged carboxylic acid group on its side chain at physiological pH, L-aspartic acid imparts a hydrophilic and acidic nature to the peptide. ua.ptsigmaaldrich.com

The sequence of these amino acids is crucial. The N-terminus is capped by glycine, and the C-terminus by L-aspartic acid, which possesses a free carboxyl group, hence the "-OH" in its name. The peptide bonds linking these residues are formed through a condensation reaction. researchgate.net The combination of flexible (Gly), hydrophobic (Phe, Ala), and charged (Asp) residues within a short chain suggests the potential for specific three-dimensional conformations and interactions with other molecules.

Research Trajectory and Unexplored Dimensions of Gly-L-Phe-L-Ala-L-Asp-OH

A comprehensive review of scientific literature indicates that dedicated research focusing exclusively on the synthesis, characterization, and biological activity of this compound is limited. While studies on dipeptides and larger polypeptides containing these amino acid residues exist, this specific tetrapeptide remains largely unexplored. acs.orgchemicalbook.compharmaffiliates.comnih.gov The synthesis of such peptides can be achieved through methods like solution-phase or solid-phase peptide synthesis. acs.orgnih.gov

The unexplored dimensions of this peptide include its potential biological activities. For instance, short peptides can act as signaling molecules, enzyme inhibitors, or possess antimicrobial properties. nih.govacs.orgnih.gov The presence of phenylalanine and aspartic acid suggests potential interactions with specific receptors or enzymes. For example, L-phenylalanine is a precursor to neurotransmitters and can influence neurological pathways. ebi.ac.uk L-aspartic acid is itself a neurotransmitter and is involved in various metabolic processes. researchgate.net

Rationale for Advanced Academic Investigation

The unique combination of amino acids in this compound provides a strong rationale for further academic investigation. The interplay between the flexible glycine, the bulky hydrophobic phenylalanine, the small nonpolar alanine (B10760859), and the charged aspartic acid could lead to novel self-assembling properties or specific biological functions. wikipedia.orgmdpi.com

Advanced research could focus on:

Synthesis and Structural Analysis: Developing efficient synthesis protocols and employing techniques like X-ray crystallography and NMR spectroscopy to determine its precise three-dimensional structure. nih.gov

Biological Screening: Testing the peptide for various biological activities, such as enzymatic inhibition, receptor binding, or antimicrobial effects. acs.orgnih.gov

Biophysical Characterization: Investigating its stability, solubility, and aggregation potential under different conditions. ua.pt

Such studies would not only fill a gap in the scientific knowledge of this specific tetrapeptide but could also contribute to the broader understanding of peptide structure-function relationships and potentially lead to the discovery of new bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N4O7 B146592 Gly-L-Phe-L-Ala-L-Asp-OH CAS No. 134562-79-1

Properties

CAS No.

134562-79-1

Molecular Formula

C18H24N4O7

Molecular Weight

408.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C18H24N4O7/c1-10(16(26)22-13(18(28)29)8-15(24)25)20-17(27)12(21-14(23)9-19)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)/t10-,12-,13-/m0/s1

InChI Key

ZCPBEAHAVUJKAE-DRZSPHRISA-N

SMILES

CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN

sequence

GFAD

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Gly L Phe L Ala L Asp Oh

Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the cornerstone of peptide synthesis due to its efficiency and amenability to automation. acs.orgscienceopen.comdartmouth.edu The core principle involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. peptide.comwikipedia.org This allows for the easy removal of excess reagents and by-products by simple filtration and washing, dramatically simplifying the purification process. acs.org

Coupling Reagent Selection and Reaction Kinetics

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is a critical step that requires an activating agent, known as a coupling reagent. The choice of coupling reagent can significantly impact the reaction rate, yield, and the degree of racemization. uni-kiel.de

For the synthesis of Gly-L-Phe-L-Ala-L-Asp-OH, a variety of modern coupling reagents can be employed. These are often categorized as phosphonium (B103445) or aminium (uronium) salts. uni-kiel.desigmaaldrich.com Popular and effective coupling reagents include benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). sigmaaldrich.compeptide.com These reagents rapidly form an activated species with the carboxylic acid, facilitating its reaction with the amine.

The reactions are typically carried out in a polar aprotic solvent such as DMF. The addition of a base, such as N,N-diisopropylethylamine (DIPEA), is necessary to neutralize the protonated amine and to facilitate the coupling reaction. beilstein-journals.org To minimize the risk of racemization, especially at the C-terminal amino acid of the activated species, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is often included. sigmaaldrich.comacs.org

Table 2: Common Coupling Reagents for Peptide Synthesis

Coupling ReagentTypeKey Features
PyBOP PhosphoniumHigh coupling efficiency, low racemization.
HBTU Aminium (Uronium)Fast reaction times, widely used. peptide.com
HATU Aminium (Uronium)Highly reactive, based on HOAt, effective for difficult couplings. sigmaaldrich.com
COMU Aminium (Uronium)Based on OxymaPure, considered a "greener" alternative with good reactivity. acs.org

The kinetics of the coupling reaction can be monitored using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, to ensure the complete consumption of the free amine before proceeding to the next deprotection step.

Solution-Phase and Hybrid Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production and for the synthesis of short peptides or peptide fragments. wikipedia.orgresearchgate.net

Segment Condensation and Fragment Coupling

A powerful strategy within solution-phase synthesis is segment condensation, also known as fragment coupling. nih.gov This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide. rsc.org For this compound, one could envision the synthesis of two dipeptide fragments, for example, Gly-L-Phe and L-Ala-L-Asp, which are then coupled.

This convergent strategy can be more efficient than a linear, stepwise synthesis for longer peptides. nih.gov The protected peptide fragments can be prepared by either solution-phase or solid-phase methods. If prepared on a solid support, a resin that allows for the cleavage of the protected peptide is used, such as the 2-chlorotrityl chloride resin. peptide.com The coupling of the fragments in solution requires highly efficient coupling reagents and careful control of reaction conditions to minimize racemization at the C-terminal amino acid of the activating fragment.

Chemoenzymatic Synthesis for Stereoselective Formation

Chemoenzymatic peptide synthesis (CEPS) is an emerging and "green" alternative that utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.govnih.gov This method offers several advantages, most notably its exceptional stereoselectivity, which eliminates the risk of racemization. nih.govqyaobio.com The reactions are also performed under mild conditions, often in aqueous environments, which avoids the use of harsh chemicals and complex protection-deprotection steps. nih.govqyaobio.com

For the synthesis of this compound, a protease with appropriate substrate specificity could be used to ligate amino acid esters or small peptide fragments. For instance, an enzyme could catalyze the coupling of Gly-L-Phe-OMe with L-Ala-L-Asp-OH. The choice of enzyme is critical and often requires screening of different proteases, such as thermolysin or papain, to find one that efficiently catalyzes the desired ligation. rsc.orgacs.org While challenges remain, such as the control of enzymatic activity and the synthesis of longer peptides, chemoenzymatic methods hold great promise for the clean and stereoselective synthesis of peptides like this compound. nih.govbeilstein-journals.org

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
2-Cl-Trt-Cl resin2-Chlorotrityl chloride resin
Boctert-Butoxycarbonyl
BOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
DIPEAN,N-Diisopropylethylamine
DMFDimethylformamide
Fmoc9-Fluorenylmethyloxycarbonyl
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HOAt1-Hydroxy-7-azabenzotriazole
HOBt1-Hydroxybenzotriazole
PyAOP(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
PyBOPBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate
tButert-Butyl
TFATrifluoroacetic acid
TISTriisopropylsilane
Wang resinp-Alkoxybenzyl alcohol resin

Site-Specific Chemical Derivatization and Labeling of this compound

The tetrapeptide this compound, with its distinct sequence of amino acids, offers specific sites for chemical modification. These modifications are instrumental in elucidating its structure, function, and interactions through advanced analytical techniques. Site-specific derivatization allows for the introduction of probes, labels, and other functionalities at precise locations within the peptide backbone or on the amino acid side chains.

Isotopic Labeling for NMR and Mass Spectrometry Applications

Isotopic labeling is a powerful strategy for enhancing the detection and analysis of peptides by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). oup.com By replacing naturally abundant isotopes (like ¹²C, ¹⁴N, and ¹H) with their heavier, stable counterparts (such as ¹³C, ¹⁵N, and ²H), researchers can overcome challenges in signal overlap and sensitivity. oup.comsigmaaldrich.com This approach is fundamental in quantitative proteomics and for detailed structural studies. sigmaaldrich.com

For the tetrapeptide this compound, labeling can be achieved by incorporating isotopically enriched amino acids during solid-phase peptide synthesis. oup.com This method ensures the precise placement of the isotopic label at the desired residue. For instance, using Fmoc-L-Phe(¹³C₉, ¹⁵N) would specifically label the phenylalanine residue within the sequence.

NMR Applications: In NMR, uniform or selective labeling with ¹³C and ¹⁵N helps to resolve spectral overlap, which is a common issue in complex molecules. ethz.ch It facilitates the assignment of signals to specific atoms within the peptide, which is a prerequisite for determining its three-dimensional structure in solution. nih.gov Deuterium (²H) labeling is also employed to simplify ¹H NMR spectra and to probe protein dynamics. sigmaaldrich.com Furthermore, ¹⁷O labeling of the carboxylic acid group on the aspartic acid residue can provide unique structural information through solid-state NMR. researchgate.net

Mass Spectrometry Applications: In mass spectrometry, isotopically labeled peptides serve as ideal internal standards for quantitative analysis. oup.comresearchgate.net By mixing a known quantity of the "heavy" labeled peptide with a sample containing the "light" (unlabeled) native peptide, the ratio of their signal intensities in the mass spectrometer allows for precise quantification of the native peptide in the sample. sigmaaldrich.com This technique, often part of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or similar methods, is crucial for comparative and differential proteomics. sigmaaldrich.com The mass shift introduced by the isotopes makes the labeled peptide easily distinguishable from its unlabeled counterpart. oup.com

Table 1: Isotopic Labeling Strategies for this compound

Amino Acid Residue Isotope Application Research Finding
Glycine (B1666218) ¹³C, ¹⁵N NMR, MS Uniform labeling with ¹³C and ¹⁵N is a cost-effective method for obtaining structural constraints. sigmaaldrich.com In MS, it creates a distinct mass shift for use as an internal standard. oup.com
L-Phenylalanine ¹³C, ¹⁵N, ²H NMR, MS Labeled Phe precursors can be used to prevent scrambling during biosynthesis in expression systems. ethz.ch Can be incorporated using specific orthogonal tRNA/tRNA synthetase pairs. nih.gov
L-Alanine ¹³C, ²H NMR Selective labeling of methyl groups on a deuterated background is used for NMR studies of protein dynamics. asahiworks.jp
L-Aspartic Acid ¹³C, ¹⁵N, ¹⁷O, ²H NMR, MS Deuterium labeling of isoaspartic acid (a common degradation product of Asp) aids in its identification by MS. acs.org ¹⁷O labeling of the carboxylic acid side chain provides unique structural insights via NMR. researchgate.net

Introduction of Non-Canonical Amino Acids for Functional Probes

The incorporation of non-canonical amino acids (ncAAs) into the this compound sequence is a key strategy for creating functional probes and enhancing peptide properties. nih.gov ncAAs are amino acids not found among the 20 common proteinogenic ones, and their inclusion can introduce novel chemical functionalities, alter conformation, and improve stability against enzymatic degradation. nih.govmdpi.com These modified peptides, or peptidomimetics, are valuable tools in chemical biology and drug discovery. nih.gov

Methods for incorporating ncAAs include solid-phase peptide synthesis, where a protected ncAA is used in place of its canonical counterpart, or through evolved orthogonal tRNA and aminoacyl-tRNA synthetase pairs in cell-based systems. mdpi.comnih.gov For a synthetic peptide like this compound, chemical synthesis is the most direct approach. nih.gov

Functional Applications:

Photo-crosslinking: Replacing an amino acid like Phenylalanine with a photo-reactive ncAA, such as p-azido-L-phenylalanine, allows for the formation of covalent bonds with interacting molecules upon UV irradiation. nih.gov This is used to map binding sites and identify interaction partners.

Conformational Constraint: Substituting a residue with an ncAA like α,α-dialkyl glycine can introduce steric hindrance that restricts the peptide's conformational flexibility. nih.gov This can lock the peptide into a bioactive conformation, potentially increasing its affinity for a target.

Bio-orthogonal Handles: Introducing ncAAs with unique chemical groups, such as an alkyne or azide, provides a "handle" for bio-orthogonal chemistry (e.g., click chemistry). This allows the peptide to be specifically tagged with imaging agents or other molecules in a complex biological environment.

Table 2: Potential Non-Canonical Amino Acid Substitutions in this compound

Position Canonical AA Potential ncAA Substitution Rationale / Application
1 Glycine Sarcosine (N-methylglycine) Increases resistance to proteolysis; can alter backbone conformation. mdpi.com
2 L-Phenylalanine p-Azido-L-phenylalanine Introduces a photo-activatable crosslinking group to identify binding partners. nih.gov
2 L-Phenylalanine (l)-(trimethylsilyl)alanine Increases hydrophobicity, which can improve receptor binding affinity. mdpi.com
3 L-Alanine D-Alanine Can stabilize specific secondary structures and increase resistance to degradation by proteases. nih.gov
4 L-Aspartic Acid β-hydroxyaspartic acid Modifies the polarity and hydrogen-bonding capacity of the side chain.

Side Chain Functionalization for Conjugation and Imaging

The side chains of the amino acid residues in this compound, as well as its N- and C-termini, provide specific sites for chemical functionalization. This allows for the attachment of various molecules, including fluorophores for imaging, polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or cytotoxic drugs to create targeted therapeutics. mdpi.comnih.gov

The most reactive sites for conjugation in this tetrapeptide are the N-terminal α-amino group of Glycine and the γ-carboxyl group of the Aspartic acid side chain. nih.gov

Functionalization of the Aspartic Acid Side Chain: The carboxylic acid side chain of Asp is a primary target for modification. It can be activated, typically using carbodiimide (B86325) chemistry (e.g., with EDC/NHS), to form an active ester. This intermediate readily reacts with primary amines on other molecules, such as fluorescent dyes (e.g., fluorescein (B123965) amine) or biotin, to form a stable amide bond. It is crucial to use orthogonal protecting groups during synthesis to ensure that only the side-chain carboxyl group is modified, leaving the C-terminal carboxyl group protected until the final deprotection step. acs.org An alternative strategy involves using FeCl₃ to selectively deprotect a tert-butyl-protected Asp side chain while the peptide is still on the resin, allowing for on-resin side-chain modification. acs.orgresearchgate.net

Functionalization of the N-Terminus: The α-amino group of the N-terminal Glycine is another key site for conjugation. nih.gov Its pKa is generally lower than that of lysine (B10760008) ε-amino groups (which are not present in this peptide), allowing for selective modification at a slightly acidic to neutral pH. nih.gov Acylation with activated esters or isothiocyanates can attach a wide variety of labels and functional moieties at this position.

Table 3: Side Chain and N-Terminal Functionalization Strategies

Site of Modification Functional Group Reagents / Chemistry Application
Asp Side Chain Carboxylic Acid (-COOH) EDC, NHS, Amine-containing probe Conjugation to fluorescent probes, biotin, or other molecules via amide bond formation. nih.gov
Asp Side Chain Carboxylic Acid (-COOH) FeCl₃ (for on-resin deprotection), then coupling On-resin synthesis of side-chain modified peptide esters or amides. acs.orgresearchgate.net
N-Terminus (Gly) α-Amino Group (-NH₂) NHS-esters, Isothiocyanates Labeling with fluorophores (e.g., FITC), quenchers, or PEGylation. nih.gov
N-Terminus (Gly) α-Amino Group (-NH₂) Sortase-mediated ligation (requires Glycine motif) Site-specific enzymatic conjugation to other proteins or probes. tandfonline.com

Elucidation of the Three Dimensional Structure and Conformational Dynamics of Gly L Phe L Ala L Asp Oh

High-Resolution Structural Determination in Condensed Phases

The condensed phases, including the crystalline and self-assembled states, provide a static, high-resolution snapshot of the peptide's preferred conformations.

In a study of the related neuropeptide achatin-I (H-Gly-D-Phe-Ala-Asp-OH), which differs by the chirality of the phenylalanine residue, X-ray diffraction analysis showed that the molecule adopts a β-turn structure. nih.gov This turn is stabilized by strong intramolecular hydrogen bonds, forming a 15-membered ring. nih.gov The crystals were monoclinic, belonging to the space group P2(1). nih.gov In contrast, the all-L diastereomer, achatin-II (H-Gly-L-Phe-L-Ala-Asp-OH), exhibits an extended β-pleated sheet structure in its crystalline form, stabilized by intermolecular hydrogen bonds. nih.gov This highlights the profound impact of a single chiral center on the peptide's solid-state conformation.

The crystal structure of other tetrapeptides, such as Boc-D-Val-Ala-Leu-Ala-OMe, also reveals an extended β-conformation with packing stabilized by antiparallel β-sheet hydrogen bonds. nih.gov The determination of tetrapeptide crystal structures can even be achieved from powder X-ray diffraction data, as demonstrated for Boc-Tyr-Aib-Tyr-Ile-OMe, which was found to have a backbone conformation with two consecutive β-turns. nih.gov

Table 1: Representative Crystallographic Data for Tetrapeptides

CompoundCrystal SystemSpace GroupKey Conformational Feature
H-Gly-D-Phe-Ala-Asp-OH (achatin-I)MonoclinicP2(1)β-turn structure nih.gov
H-Gly-L-Phe-L-Ala-Asp-OH (achatin-II)Not specifiedNot specifiedExtended β-pleated sheet nih.gov
Boc-D-Val-Ala-Leu-Ala-OMeOrthorhombicP2(1)2(1)2(1)Extended β-conformation nih.gov
Boc-Tyr-Aib-Tyr-Ile-OMeNot specifiedNot specifiedTwo consecutive β-turns nih.gov
L-Pro-L-Tyr-L-Ile-L-LeuMonoclinicP21No intramolecular hydrogen bonds iucr.org

This table presents a selection of crystallographic data for various tetrapeptides to illustrate the types of information obtained through X-ray crystallography. Data for the specific compound Gly-L-Phe-L-Ala-L-Asp-OH was not found in the search results.

Electron diffraction and cryo-electron microscopy (cryo-EM) are invaluable for elucidating the structure of peptides in self-assembled states, such as fibrils and other aggregates, which may not form crystals suitable for X-ray analysis. These techniques are particularly relevant for understanding the behavior of peptides that are prone to aggregation.

The self-assembly of amino acids and short peptides can lead to a variety of morphologies, from one-dimensional crystals to complex fibrillar networks. nih.govmdpi.combeilstein-journals.org The specific morphology is influenced by factors such as the amino acid sequence, concentration, and solvent conditions. nih.govnih.gov While direct electron diffraction or cryo-EM data for this compound self-assemblies were not found, the principles of peptide self-assembly suggest that this tetrapeptide could form ordered structures amenable to these analytical methods. mdpi.combeilstein-journals.orgnih.gov

Solution-State Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the premier technique for studying the structure and dynamics of peptides in solution, providing insights into the ensemble of conformations that exist in a more biologically relevant environment.

The foundational step in any NMR-based structural analysis is the sequence-specific assignment of the resonances for all the nuclei in the molecule, primarily ¹H, ¹³C, and ¹⁵N. This is typically achieved through a combination of two-dimensional NMR experiments, such as COSY, TOCSY, and heteronuclear correlation experiments (HSQC, HMBC).

For tetrapeptides like this compound, established protocols allow for the unambiguous assignment of backbone and side-chain resonances. nih.govuzh.chscispace.com The chemical shifts of these nuclei are sensitive to their local electronic environment and, by extension, to the peptide's conformation. Random coil chemical shifts for amino acids in model peptides, such as Ac-Gly-Gly-X-Ala-NH₂, provide a baseline for identifying conformational or secondary structure elements. nih.govd-nb.infomdpi.comresearchgate.net Deviations from these random coil values can indicate the presence of stable secondary structures like helices or β-sheets. uzh.ch

Table 2: Typical Random Coil ¹H Chemical Shifts for Amino Acid Residues in a Model Tetrapeptide (GGXA)

Residue (X)NH (ppm)Hα (ppm)Hβ (ppm)Other (ppm)
Glycine (B1666218)8.333.96--
Phenylalanine8.304.623.14, 3.042,6H 7.28; 3,5H 7.38; 4H 7.32
Alanine (B10760859)8.244.321.39-
Aspartic Acid8.344.642.72, 2.65-

This table is based on data for the tetrapeptide Gly-Gly-X-Ala and serves as an illustrative example of the types of data used for resonance assignment. uzh.ch The exact chemical shifts for this compound would need to be determined experimentally.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments that provide information about the spatial proximity of protons. The intensity of the cross-peaks in these spectra is proportional to the inverse sixth power of the distance between the protons, allowing for the determination of short-range inter-proton distances (typically < 5 Å).

These distance restraints are crucial for defining the three-dimensional fold of the peptide. For example, the observation of a strong dαN(i,i+1) NOE (between the α-proton of residue i and the amide proton of residue i+1) is characteristic of an extended β-sheet conformation, while a strong dNN(i,i+1) NOE (between the amide protons of adjacent residues) is indicative of a helical conformation. scispace.com NOESY and ROESY experiments have been widely used to characterize the solution conformations of various tetrapeptides, including identifying turn structures and cis/trans amide bond isomers. nih.govrsc.orgelifesciences.org In some cases, ROESY is preferred, especially for molecules in a certain size range where the NOE may be close to zero. nih.govrsc.org

Scalar (or J) coupling constants, particularly the three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)), provide valuable information about the backbone dihedral angle φ. The Karplus equation relates the magnitude of this coupling constant to the dihedral angle, allowing for the estimation of φ angles for each residue. conicet.gov.ar This information, combined with the inter-proton distance restraints from NOESY/ROESY, provides a more complete picture of the peptide's backbone conformation.

The analysis of ³J-coupling constants has been applied to study the conformational preferences of tetrapeptides and the side chains of amino acids within them. nih.govresearchgate.netnih.gov For instance, the pressure dependence of one-bond J-couplings has been studied in model tetrapeptides to understand conformational changes under different conditions. nih.govresearchgate.net Furthermore, molecular dynamics simulations can be combined with experimental J-coupling data to refine the structural ensemble of flexible peptides. nih.gov

The side-chain dihedral angles (χ) can also be constrained using a combination of homonuclear and heteronuclear coupling constants and NOE data. mindspore.cnmlb.co.jp The chemical shifts of α- and β-carbons are also sensitive to the backbone dihedral angles ψ and φ, respectively, and can be used to further refine the conformational model. nih.gov

Conformational Equilibrium and Dynamic Exchange Phenomena

In solution, the tetrapeptide this compound does not exist as a single, static structure but rather as a dynamic ensemble of interconverting conformers. This conformational equilibrium is governed by the intricate interplay of intramolecular interactions, such as hydrogen bonds and steric constraints, as well as interactions with the solvent environment. The flexibility of the peptide backbone and the rotational freedom of the amino acid side chains allow the molecule to sample a wide range of conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for characterizing these dynamic processes. nih.gov Chemical exchange phenomena, where a nucleus moves between magnetically distinct environments, can be observed and quantified. nih.govlibretexts.org For this compound, this can include the cis/trans isomerization of peptide bonds, particularly the Gly-Phe and Ala-Asp bonds, although the trans configuration is generally favored. It also includes slower conformational changes, such as the formation and breaking of transient intramolecular hydrogen bonds, which might stabilize specific structures like β-turns. nih.govnih.gov

The rate of exchange between different conformational states determines the appearance of the NMR spectrum. umn.edu

Slow Exchange: If the interconversion between conformers is slow on the NMR timescale (k_ex << |Δν|), distinct sets of signals will be observed for each major populated conformation. nih.govumn.edu

Fast Exchange: If the exchange is rapid (k_ex >> |Δν|), a single, population-averaged signal is observed for each nucleus. nih.gov

Intermediate Exchange: When the exchange rate is comparable to the frequency difference between the states (k_ex ≈ |Δν|), the corresponding NMR signals become broadened, a phenomenon known as exchange broadening. nih.gov

By employing advanced NMR experiments such as Exchange Spectroscopy (EXSY) or by analyzing signal lineshapes at different temperatures, it is possible to determine the kinetics (exchange rates) and thermodynamics (population distribution) of these conformational equilibria. nih.govlibretexts.orgnih.gov For instance, studies on similar tetrapeptides have used NMR to quantify the equilibrium between different conformers and have shown that factors like pH can shift this balance by altering the charge states of the terminal groups and the aspartic acid side chain, potentially favoring conformations that allow for stabilizing ionic interactions. nih.govacs.org The dynamics of the peptide within larger complexes can also be studied, revealing that conformational exchange can be a critical aspect of molecular recognition and function. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Transitions

Infrared (IR) and Raman Spectroscopy for Amide I/II Bands and Side Chain Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a molecular "fingerprint" of this compound and for monitoring its conformational state. These methods probe the vibrational modes of the molecule, which are sensitive to its secondary structure, hydrogen bonding, and local environment. tu-braunschweig.denih.gov

The most informative regions in the vibrational spectra of peptides are the amide bands, which arise from vibrations of the peptide linkage (-CO-NH-). researchgate.netbio-structure.com

Amide I Band (1600–1700 cm⁻¹): This band, arising primarily from the C=O stretching vibration (~80%), is the most sensitive probe for the secondary structure of the peptide backbone. researchgate.netbio-structure.comresearchgate.net The precise frequency of the Amide I band is highly dependent on the hydrogen-bonding pattern and the geometry of the backbone, allowing for the differentiation of various structural motifs. researchgate.net

Amide II Band (1480–1575 cm⁻¹): This band originates from a coupling of the in-plane N-H bending and C-N stretching vibrations. researchgate.net While also sensitive to conformation, it is generally considered a less direct reporter of secondary structure compared to the Amide I band. researchgate.net

X-ray crystal analysis of this compound (known as achatin-II) has revealed that it adopts an extended β-pleated sheet structure in the solid state, stabilized by intermolecular hydrogen bonds. core.ac.uk In solution, other conformations such as random coils or turns may also be present. The characteristic frequencies for these structures in IR and Raman spectra are well-established. researchgate.netbio-structure.com

Table 1: Typical Amide I and Amide II Frequencies for Peptide Secondary Structures

Secondary Structure Amide I (cm⁻¹) Amide II (cm⁻¹)
α-Helix 1650–1660 1535–1545
β-Sheet 1620–1640 & 1690-1700 1520–1535
Random Coil / Unordered 1640–1650 ~1535

Data synthesized from sources researchgate.netbio-structure.com.

Beyond the backbone, IR and Raman spectra provide information on the side chains. The phenyl ring of phenylalanine gives rise to characteristic bands, and vibrations associated with the carboxyl group of aspartic acid and the methyl group of alanine can also be identified. nih.govoulu.finih.gov For example, the stretching modes of the aspartic acid side-chain carboxyl group are sensitive to its protonation state and involvement in hydrogen bonding. pmf.unsa.ba

Terahertz (THz) Spectroscopy for Low-Frequency Modes and Collective Dynamics

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz, or ~3-333 cm⁻¹), provides unique insights into the low-frequency vibrational modes of peptides. acs.org These modes are not associated with localized bond stretching or bending but rather with collective motions of the entire molecule or large portions of it, such as torsional motions of the backbone and intermolecular vibrations in the solid state. nih.govrsc.org

The low-frequency modes are directly related to the conformational flexibility and dynamics that are crucial for biological function. rsc.org These collective vibrations represent the initial steps along conformational change pathways. By comparing the experimental THz spectrum with theoretical predictions from methods like Density Functional Theory (DFT), specific low-frequency modes can be assigned to particular collective motions. nih.govrsc.org This combined experimental-computational approach offers a window into the conformational dynamics that underpin the structure-activity relationships of peptides. nih.gov

Chiroptical Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) Spectroscopy for Peptide Backbone Conformation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the context of this compound, which is chiral due to its L-amino acids, CD spectroscopy is an invaluable tool for investigating the conformation of the peptide backbone and estimating its secondary structure content in solution. nih.govsubr.edu

The far-UV CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide bond amide chromophores. The spatial arrangement of these chromophores in regular secondary structures like α-helices and β-sheets gives rise to characteristic CD signals. pnas.org

Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures

Secondary Structure Positive Bands (nm) Negative Bands (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~215
Random Coil ~215 ~198

Data synthesized from sources nih.govsubr.edupnas.org.

The CD spectrum of this compound in solution would represent the population-weighted average of the spectra of all coexisting conformers. By analyzing the spectrum, particularly the mean residue ellipticity at key wavelengths like 222 nm, one can estimate the percentage of α-helical, β-sheet, and random coil content. nih.gov Studies on various short peptides have shown that even peptides of four residues can exhibit significant helical or turn content in solution, influenced by sequence and environmental factors like pH and solvent. nih.govnih.govresearchgate.net The aromatic side chain of the phenylalanine residue can also contribute to the CD spectrum in the near-UV region (250-300 nm), providing information about its local environment, though the far-UV region is more diagnostic of backbone conformation. pnas.org

Vibrational Circular Dichroism (VCD) for Absolute Configuration and Conformational States

Vibrational Circular Dichroism (VCD) is the chiral analogue of infrared absorption spectroscopy, measuring the differential absorption of left- and right-circularly polarized infrared radiation for vibrational transitions. nih.gov VCD spectroscopy offers a more detailed and structurally sensitive probe of peptide conformation and absolute configuration than electronic CD. nih.govnih.gov

Because every vibrational mode in a chiral molecule is potentially VCD-active, a VCD spectrum contains a wealth of structural information. The VCD signals in the amide I and amide II regions are particularly sensitive to the secondary structure of the peptide backbone. nih.govacs.org Unlike electronic CD, which can be ambiguous for certain structures, VCD can more clearly discriminate between different types of helices, β-sheets, and turns. nih.gov

For this compound, VCD can be used to:

Characterize Solution Conformation: The specific VCD band shapes and signs in the amide I and II regions provide a high-resolution fingerprint of the dominant solution-state conformation(s). nih.gov Theoretical calculations are often used in tandem with experimental VCD to assign specific spectral features to particular structural elements, such as the type of β-turn or the degree of helical character. acs.org

Study Conformational Transitions: VCD is highly effective for monitoring subtle changes in peptide conformation induced by changes in temperature, pH, or solvent. acs.org

VCD studies on amino acids and short peptides have laid the groundwork for interpreting the complex spectra of larger systems, demonstrating its power in elucidating the detailed conformational states that are averaged out in other spectroscopic techniques. nih.govnih.govacs.orgacs.org

Table 3: List of Compounds

Compound Name
This compound
Glycine
L-Phenylalanine
L-Alanine
L-Aspartic Acid
Achatin-I
Achatin-II
N-methylacetamide
Pro-D-Phe-Pro-Gly
Thr-Pro-Pro-Thr
Thr-Pro-Ser-Pro
Pro-Ser-Pro-Ser-NH2
Tax11–19 peptide
ForValNHMe
Gly-Gly-X-L-Ala-OH
H-Gly-Gly-L-Glu-L-Ala-OH
Glycyl-L-phenylalanine
Cyclo(Gly-Gly)
Cyclo(L-Ala-L-Ala)
Cyclo(L-Ala-Gly)
Glutamic acid
Leucine
Histidine
Proline
Arginine
Serine
Cystine
Isoleucine
Lysine (B10760008)
Methionine
Threonine
Tryptophan
Tyrosine
Valine
Glycyl-aspartic acid
Cyclo(l-Cys-d-Cys)
Cyclo(Gly-L-Val)
Cyclo(L-His-L-Phe)
Cyclo(Gly-Leu)
Cyclo(L-Ala-L-His)
Cyclo(l-Met-l-Met)

Intermolecular Interactions and Supramolecular Assembly Phenomena of Gly L Phe L Ala L Asp Oh

Non-Covalent Driving Forces for Peptide Association

The spontaneous organization of Gly-L-Phe-L-Ala-L-Asp-OH into larger architectures is propelled by a combination of specific intermolecular forces. These interactions, while individually weak, collectively provide the thermodynamic impetus for self-assembly.

Hydrogen bonds are fundamental to the structure and stability of self-assembling peptide systems. In assemblies of tetrapeptides like this compound, the peptide backbones, consisting of repeating amide (-CONH-) units, are the primary sites for hydrogen bond formation. rsc.org The carbonyl oxygen of one peptide can act as a hydrogen bond acceptor for the amide hydrogen of a neighboring peptide. acs.org This directional and specific interaction leads to the formation of extended hydrogen-bonded networks, which are crucial for the formation of stable, ordered structures such as β-sheets. rsc.orgacs.org

The formation of these networks is a key driver in the self-assembly process, providing the necessary stability for the resulting supramolecular structures. acs.orgtandfonline.com The geometry of the peptide subunits in the assembled structure can be influenced by the hydrogen bonding patterns. acs.org For instance, in some cyclic peptide assemblies, the backbone carbonyl and NH bonds align parallel to the longitudinal axis of the resulting nanotube, facilitating the formation of a highly ordered, antiparallel β-sheet system. acs.org The strength of these hydrogen bonds can be inferred from spectroscopic techniques like FT-IR, where characteristic shifts in the amide I and amide II bands indicate the presence of extensive hydrogen-bonded β-sheet-like networks. acs.org

While face-to-face stacking of phenylalanine rings is generally not favored due to electrostatic repulsion, staggered or T-shaped (edge-to-face) orientations are common and energetically favorable. colostate.edu In the T-shaped arrangement, the positively charged framework of one ring interacts favorably with the π-electron cloud of another. colostate.edu The presence of π-π stacking can be crucial in directing the self-assembly process and influencing the morphology of the resulting nanostructures. rsc.orgnih.gov For example, in some peptide systems, π-π stacking interactions have been shown to be essential for the formation of fibrils and hydrogels. rsc.org

The hydrophobic amino acid residues, namely Glycine (B1666218), L-Phenylalanine, and L-Alanine, play a critical role in the self-assembly process through the hydrophobic effect. In an aqueous environment, these nonpolar side chains tend to minimize their contact with water molecules by aggregating together. rsc.orgacs.org This aggregation leads to the formation of a hydrophobic core within the self-assembled structure. nih.govresearchgate.net

The L-Aspartic acid residue, with its carboxyl group side chain, introduces the potential for electrostatic interactions. Depending on the pH of the surrounding environment, this carboxyl group can be deprotonated, carrying a negative charge. This charge can then participate in electrostatic interactions, such as salt bridges, with positively charged groups on neighboring peptides or with ions in the solution.

These electrostatic interactions can significantly influence the self-assembly process, either by promoting or inhibiting aggregation. mdpi.com For instance, repulsive electrostatic forces between charged peptide molecules can prevent aggregation, while attractive electrostatic interactions can facilitate the formation of ordered structures. mdpi.com The strength of these interactions is dependent on factors such as the distance between the charges and the dielectric constant of the medium. nih.gov In some peptide systems, electrostatic interactions have been shown to be a dominant force during the self-assembly process. nih.gov

Directed Self-Assembly into Hierarchical Architectures

The interplay of the aforementioned non-covalent forces directs the self-assembly of this compound into a variety of well-defined hierarchical nanostructures. The specific morphology of the resulting assembly is a consequence of the delicate balance between these interactions.

Under appropriate conditions, this compound and similar peptides can self-assemble into a range of fascinating nanostructures, including nanofibers, nanotubes, and vesicles. rsc.org

Nanofibers: These are long, thin, and often semi-flexible structures that are typically formed through the hierarchical assembly of β-sheets. nih.govrsc.org The formation of nanofibers is often driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. rsc.orgnih.gov The resulting nanofibers can entangle to form hydrogels, which are three-dimensional networks capable of holding large amounts of water. pnas.org

Nanotubes: These are hollow, cylindrical structures that can be formed by the self-assembly of cyclic or linear peptides. rsc.orgnih.gov In the case of cyclic peptides, the individual rings can stack on top of each other, held together by a dense network of hydrogen bonds, to form a tubular structure. acs.orgnih.gov Linear peptides can also form nanotubes, often through the rolling up of a peptide bilayer. pnas.org

Vesicles: These are spherical, hollow structures that are enclosed by a peptide bilayer membrane. plos.orgrsc.org The formation of vesicles is typically driven by the amphiphilic nature of the peptides, where the hydrophobic parts of the molecules form the core of the bilayer and the hydrophilic parts are exposed to the aqueous environment on the inside and outside of the vesicle. plos.orgnih.gov

The specific nanostructure that is formed can be influenced by a variety of factors, including the peptide sequence, concentration, pH, ionic strength, and the presence of organic solvents. rsc.orgnih.gov

Table of Research Findings on Peptide Self-Assembly

Driving ForceKey Residues/FeaturesResulting StructuresReferences
Hydrogen BondingPeptide Backbone (Amide Groups)β-sheets, Nanofibers, Nanotubes rsc.orgacs.orgacs.orgacs.orgtandfonline.comacs.org
π-π StackingL-PhenylalanineFibrils, Hydrogels rsc.orgnih.govcolostate.edu
Hydrophobic InteractionsGlycine, L-Phenylalanine, L-AlanineHydrophobic Core, Fibrils rsc.orgacs.orgnih.govresearchgate.net
Electrostatic InteractionsL-Aspartic AcidModulates Assembly mdpi.comnih.govnih.gov

Influence of Chiral Purity on Self-Assembly Pathways

The stereochemistry of the constituent amino acids is a critical determinant in the self-assembly of peptides. For this compound, which is composed exclusively of L-amino acids (with the exception of the achiral glycine), a high degree of chiral purity is expected to lead to well-defined, ordered supramolecular structures. This is because the specific spatial arrangement of the side chains in the homochiral peptide allows for consistent and repetitive intermolecular interactions, such as hydrogen bonding and side-chain packing, which are necessary for the formation of stable, long-range ordered assemblies like nanofibers or nanotubes. nih.govmagtech.com.cn

Table 1: Hypothetical Influence of Chiral Purity on the Self-Assembly of Gly-Phe-Ala-Asp-OH Analogues

Peptide SequenceExpected Predominant Assembly MorphologyRationale
This compoundOrdered nanofibers or nanotubesHomochirality allows for consistent intermolecular hydrogen bonding and packing, favoring the formation of stable, extended β-sheet structures.
Gly-D-Phe-L-Ala-L-Asp-OHPotentially amorphous aggregates or altered fibrillar structuresThe D-amino acid disrupts the regular packing and hydrogen bonding network of the L-peptide assembly, leading to less ordered structures.
Racemic mixture of this compound and Gly-D-Phe-D-Ala-D-Asp-OHMay form distinct co-assembled structures or exhibit chiral self-sortingCo-assembly of enantiomers can lead to unique packing arrangements, different from the pure enantiomers.

This table is illustrative and based on general principles of peptide self-assembly. Specific experimental results for these exact sequences are not available in the provided search results.

Solvent, pH, and Ionic Strength Effects on Assembly Kinetics and Morphology

The environment in which this compound is dissolved plays a pivotal role in its self-assembly due to the peptide's amphiphilic and charged nature. The interplay between the hydrophobic phenylalanine residue and the hydrophilic, ionizable aspartic acid residue makes the assembly process highly sensitive to external stimuli. manchester.ac.ukchinesechemsoc.org

Solvent Effects: The polarity of the solvent significantly influences the hydrophobic interactions that are crucial for the self-assembly of peptides containing phenylalanine. frontiersin.orgnih.gov In aqueous solutions, the hydrophobic phenylalanine side chains will tend to shield themselves from water, driving the aggregation of the peptide. The kinetics of this process can be modulated by the addition of organic co-solvents. For example, solvents like hexafluoroisopropanol (HFIP) can disrupt hydrogen bonds and favor monomeric or α-helical states, while transferring the peptide to an aqueous buffer can trigger a conformational switch to β-sheets and subsequent assembly into fibrils. acs.org

pH Effects: The self-assembly of this compound is expected to be highly pH-dependent due to the carboxylic acid side chain of the C-terminal aspartic acid residue (pKa ~3.9). chinesechemsoc.orgbohrium.com At pH values well above the pKa, the aspartic acid will be deprotonated and negatively charged. This will lead to electrostatic repulsion between the peptide molecules, which can hinder or prevent self-assembly. chinesechemsoc.orgresearchgate.net As the pH is lowered towards the pKa, the side chain becomes protonated and neutral, reducing the electrostatic repulsion and allowing other forces like hydrogen bonding and π-π stacking to dominate, thereby triggering self-assembly into structures like nanofibers or hydrogels. chinesechemsoc.orgbohrium.com This pH-responsiveness is a key feature for creating "smart" biomaterials that can assemble or disassemble in response to specific environmental cues. acs.org

Ionic Strength Effects: The ionic strength of the solution can modulate the electrostatic interactions within and between the peptide molecules. windows.netnih.govresearchgate.net In a low ionic strength solution at a pH where the aspartic acid is charged, electrostatic repulsion will be strong. Increasing the ionic strength by adding a salt like NaCl will introduce counter-ions (Na+) that can screen the negative charges on the aspartic acid residues. researchgate.net This charge-shielding effect reduces the electrostatic repulsion, thereby lowering the energy barrier for self-assembly and potentially accelerating the kinetics of fibril formation. nih.govmdpi.com The morphology of the resulting aggregates can also be affected, with higher ionic strengths sometimes leading to denser or more bundled fibrillar networks. nih.gov

Table 2: Predicted Effects of Environmental Factors on this compound Assembly

FactorConditionExpected Effect on AssemblyUnderlying Mechanism
pH pH >> pKa of Asp (~pH 7)Assembly inhibited or slowStrong electrostatic repulsion from deprotonated Asp residues. chinesechemsoc.orgbohrium.com
pH ≈ pKa of Asp (~pH 4)Assembly promotedNeutralization of Asp side chain reduces electrostatic repulsion, allowing hydrophobic and H-bonding interactions to dominate. chinesechemsoc.orgresearchgate.net
Ionic Strength Low (e.g., pure water)Slower assembly, more dispersed structuresUnscreened electrostatic repulsion between charged Asp residues. nih.gov
High (e.g., physiological saline)Faster assembly, potentially denser aggregatesShielding of charges by counter-ions reduces electrostatic repulsion, promoting aggregation. nih.govresearchgate.net
Solvent Aqueous BufferPromotes assembly into ordered structuresHydrophobic effect drives the burial of the phenylalanine side chain.
Organic Solvent (e.g., HFIP)Inhibits β-sheet formation and assemblyDisrupts the hydrogen bonding network required for stable secondary structures. acs.org

This table is illustrative and based on general principles of peptide self-assembly. Specific experimental results for this compound are not available in the provided search results.

Co-Assembly with Other Biomolecules and Metal Ions

The functional landscape of this compound can be significantly expanded through its co-assembly with other molecular species. The presence of distinct functional groups—the carboxylate of aspartic acid, the aromatic ring of phenylalanine, and the peptide backbone—provides multiple handles for specific interactions.

Peptide-Metal Ion Coordination in Supramolecular Structures

The terminal carboxyl group and the side-chain carboxylate of the aspartic acid residue in this compound are excellent ligands for coordinating with metal ions. doi.orgacs.org This coordination can act as a trigger or a modulator of the self-assembly process. nih.govresearchgate.net The introduction of divalent or trivalent cations (e.g., Ca²⁺, Zn²⁺, Fe³⁺) can lead to the formation of metal-ion bridges between peptide molecules. These coordination bonds can act as cross-links, stabilizing the resulting supramolecular structures and often leading to the formation of hydrogels with enhanced mechanical properties. acs.orgnih.gov

The specific geometry of the metal-peptide complex is dictated by the coordination preferences of the metal ion and the spatial arrangement of the coordinating groups on the peptide. doi.org This can, in turn, influence the morphology of the final assembled structure, potentially leading to the formation of nanospheres, nanorods, or nanosheets, which might not be accessible through self-assembly alone. doi.orgresearchgate.net The incorporation of metal ions can also bestow additional functionalities to the material, such as catalytic activity or magnetic resonance imaging contrast, depending on the chosen ion. doi.org

Synergistic Assembly with Lipids, Carbohydrates, or Nucleic Acids

The amphiphilic nature of this compound makes it a prime candidate for co-assembly with other classes of biomolecules, leading to hybrid materials with novel properties.

Lipids: Co-assembly with lipids, such as fatty acids or phospholipids, can lead to the formation of complex nanostructures like vesicles, micelles, or lipid-peptide nanotubes. nih.govacs.org The hydrophobic phenylalanine side chain can intercalate into the lipid bilayer, while the hydrophilic Gly-Ala-Asp portion can interact with the polar head groups of the lipids and the aqueous environment. nih.govbiorxiv.org These interactions can alter the physical properties of the lipid membrane and can be used to create drug delivery vehicles where the peptide component provides specific targeting or controlled release functionalities. nih.gov

Carbohydrates: this compound can be conjugated with carbohydrate moieties to form glycopeptides. These glycopeptides can then self-assemble into nanofibers or other structures that display the carbohydrate on their surface. nih.gov Such materials are of great interest in biomedical applications, as the displayed sugars can mimic the glycocalyx on cell surfaces and interact specifically with carbohydrate-binding proteins (lectins), mediating processes like cell adhesion and signaling. nih.gov Co-assembly of the unconjugated peptide with standalone carbohydrate polymers is also possible, driven by hydrogen bonding and other weaker interactions.

Nucleic Acids: The negatively charged phosphate (B84403) backbone of DNA or RNA can interact electrostatically with positively charged peptides. While this compound is net negative at neutral pH, its charge can be modulated by pH or by co-assembly with cationic species. More directly, peptides can be conjugated to oligonucleotides. digitellinc.comacs.org The resulting peptide-nucleic acid conjugates can co-assemble, with the peptide portion driving the formation of a fibrillar scaffold and the nucleic acid component providing a programmable address for further functionalization through DNA hybridization. acs.orgmdpi.com This approach allows for the precise, hierarchical construction of complex, multi-component nanomaterials. digitellinc.com

Advanced Analytical and Spectrometric Characterization of Gly L Phe L Ala L Asp Oh

Mass Spectrometry for Structural Elucidation and Isomeric Discrimination

Mass spectrometry (MS) is a powerful tool for peptide analysis, offering high sensitivity and detailed structural information.

Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence of Gly-L-Phe-L-Ala-L-Asp-OH. Collision-Induced Dissociation (CID) is a commonly employed fragmentation technique that primarily cleaves the peptide backbone, generating a series of characteristic b- and y-type fragment ions. The masses of these fragments allow for the deduction of the amino acid sequence.

During CID, the peptide bonds are broken, leading to the formation of N-terminal b-ions and C-terminal y-ions. For this compound, the expected fragmentation pattern would yield specific b and y ions that confirm the sequence.

A notable fragmentation pathway involves the "aspartic acid effect," where an enhanced cleavage C-terminal to the aspartic acid residue is often observed. researchgate.netnih.gov This occurs due to the ability of the aspartic acid side-chain carboxyl group to form a stable seven-membered ring via hydrogen bonding, which facilitates the cleavage of the adjacent peptide bond. nih.gov This can lead to a particularly abundant y-ion or a b-ion that has undergone cyclization to a succinimide (B58015) anhydride. nih.gov

Table 1: Theoretical MS/MS Fragmentation of this compound

Ion TypeSequenceCalculated m/z (monoisotopic)
b₁Gly58.0293
b₂Gly-Phe205.0977
b₃Gly-Phe-Ala276.1348
y₁Asp116.0348
y₂Ala-Asp187.0719
y₃Phe-Ala-Asp334.1403

This table presents a simplified view of the primary fragment ions. In practice, other fragment ions (e.g., a-ions, neutral losses) may also be observed.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ion, providing insights into the three-dimensional structure of the peptide in the gas phase. nih.govacs.org By measuring the drift time of an ion through a gas-filled tube, a rotationally averaged collision cross-section (CCS) value can be determined. biorxiv.orgnih.gov This CCS value is a key physical parameter that reflects the ion's conformation; a more compact, folded structure will have a smaller CCS than an extended, linear one. nih.gov

For this compound, different gas-phase conformers could be separated and characterized by their unique CCS values. This technique is particularly valuable for studying how factors like charge state and the presence of adducts can influence the peptide's folding. nih.gov The ability of IM-MS to separate and analyze different conformers of a peptide provides a more detailed picture of its structural landscape. nih.govselectscience.net

Table 2: Hypothetical Ion Mobility Data for this compound Conformers

Ion SpeciesCharge StateDrift Time (ms)Collision Cross Section (CCS) (Ų)Putative Conformation
[M+H]⁺+13.5180.5Compact
[M+H]⁺+13.9195.2Extended
[M+Na]⁺+13.3175.8Compact, sodiated

This data is illustrative. Actual values would be determined experimentally.

Distinguishing between peptides containing L- and D-amino acids (diastereomers) is a significant analytical challenge, as they have the same mass. While CID spectra of diastereomers often show the same fragment ions, the relative intensities of these fragments can differ. nih.govnsf.gov These differences in fragmentation patterns arise because the stereochemistry at a particular residue can influence the gas-phase conformation of the precursor ion, leading to altered fragmentation propensities.

For this compound, if one of the L-amino acids were replaced with its D-enantiomer, the resulting diastereomer could potentially be distinguished by comparing its CID fragmentation pattern to the all-L-isomer. Subtle but reproducible differences in the ratios of specific b- or y-ions can serve as a fingerprint for a particular diastereomer. nih.govacs.org However, it is often noted that CID may not always be sufficient for robust discrimination. researchgate.netmdpi.com More advanced techniques like radical-directed dissociation (RDD) or electron-based dissociation methods (ExD) can sometimes provide more definitive differentiation. nih.gov

High-Resolution Chromatographic Techniques

Chromatography is essential for the separation, purification, and quantitative analysis of peptides.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for assessing the purity of synthetic peptides like this compound. mtoz-biolabs.comalmacgroup.com Method development involves optimizing several parameters to achieve the desired separation of the target peptide from any impurities, such as deletion sequences, incompletely deprotected peptides, or other side-products of synthesis. almacgroup.com

Key parameters for optimization include the stationary phase (e.g., C18, C8), the mobile phase composition (typically a gradient of acetonitrile (B52724) or methanol (B129727) in water), and the ion-pairing agent (e.g., trifluoroacetic acid [TFA] or formic acid). chromatographyonline.comlcms.cz A shallow gradient is often necessary to resolve closely related impurities. lcms.cz Coupling HPLC with mass spectrometry (LC-MS) allows for the simultaneous separation and mass identification of the main peptide and its impurities. lcms.czshimadzu.com For quantitative analysis, a validated LC-MS/MS method using multiple reaction monitoring (MRM) can provide high sensitivity and specificity. nih.govzivak.com

Table 3: Example RP-HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18, 2.1 x 150 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 40% B over 20 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
DetectionUV at 220 nm and/or Mass Spectrometry

These parameters represent a typical starting point for method development and may require further optimization.

Ensuring the stereochemical purity of a peptide is critical. Chiral liquid chromatography is the primary method for determining the enantiomeric excess, which is a measure of the purity of one enantiomer relative to the other. nih.gov This can be achieved through two main approaches: direct and indirect.

The direct approach utilizes a chiral stationary phase (CSP) that can selectively interact with the enantiomers, leading to their separation. sigmaaldrich.comchromatographytoday.com Various types of CSPs are available, including those based on macrocyclic glycopeptides (like teicoplanin), polysaccharides, or cinchona alkaloids. mdpi.comchiraltech.com

The indirect approach involves derivatizing the peptide or its constituent amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. akjournals.com These diastereomers can then be separated on a standard achiral reversed-phase column. akjournals.com The determination of enantiomeric purity is crucial as D-isomers can be introduced as impurities from starting materials or formed during the synthesis process. nih.gov

Table 4: Comparison of Chiral LC Approaches for Enantiomeric Purity

ApproachPrincipleAdvantagesCommon Reagents/Columns
Direct Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).No derivatization required, reducing sample preparation time.CHIROBIOTIC T, CYCLOBOND, ZWIX(+) columns. sigmaaldrich.comchiraltech.com
Indirect Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column.Can be more robust and easier to develop methods for.Marfey's Reagent (FDNP-L-Ala-NH₂), FLEC. akjournals.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Composition and Chirality

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive method for verifying the amino acid composition and the stereochemical integrity of the tetrapeptide this compound. Due to the non-volatile nature of amino acids, the analysis necessitates a two-step process involving hydrolysis followed by derivatization.

First, the peptide is subjected to total acid hydrolysis (typically using 6N HCl at 110°C for 24 hours) to cleave the peptide bonds and liberate the constituent amino acids: Glycine (B1666218), L-Phenylalanine, L-Alanine, and L-Aspartic Acid. Following hydrolysis, the amino acids are converted into volatile derivatives to facilitate their transit through the gas chromatograph. researchgate.net A common derivatization strategy involves esterification of the carboxyl group (e.g., with isopropanol) followed by acylation of the amino and other functional groups (e.g., with pentafluoropropionic anhydride, PFPA). uni-giessen.de

The derivatized amino acid mixture is then injected into a GC system equipped with a chiral capillary column, such as Chirasil-L-Val. researchgate.netuni-giessen.denih.govresearchgate.net This chiral stationary phase enables the separation of the L-amino acid derivatives from their corresponding D-enantiomers. researchgate.netnih.gov As the separated derivatives elute from the column, they enter the mass spectrometer, which serves as a highly sensitive and specific detector. The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode, where it targets specific mass fragments characteristic of each derivatized amino acid, ensuring accurate identification and quantification. researchgate.netuni-giessen.de

The primary objectives of this analysis are twofold:

Compositional Verification : To confirm the presence of Glycine, Phenylalanine, Alanine (B10760859), and Aspartic Acid in the hydrolysate, ideally in an equimolar ratio, confirming the peptide's constituent makeup. creative-proteomics.com

Chirality Assessment : To determine the enantiomeric purity of each chiral amino acid. nih.gov By comparing the retention times of the amino acids from the hydrolysate with those of authentic D- and L-amino acid standards, the method can confirm that Phenylalanine, Alanine, and Aspartic Acid are present in their L-configuration. This is crucial for detecting any potential racemization that may have occurred during the peptide synthesis or hydrolysis steps. researchgate.net

Table 1: Hypothetical GC-MS Chiral Analysis Data for Hydrolyzed this compound Derivatives (N-PFP, Isopropyl Esters) on a Chirasil-L-Val Column
Amino AcidExpected EnantiomerRetention Time (L-Isomer, min)Retention Time (D-Isomer, min)Observed Peak (min)Enantiomeric Purity (%)
AlanineL-Ala8.528.158.53>99.9
Glycine(achiral)9.209.21N/A
PhenylalanineL-Phe22.4522.1022.46>99.9
Aspartic AcidL-Asp19.8819.5419.89>99.9

Electrophoretic Methods for Charge and Size-Based Separation

Electrophoretic methods are high-resolution separation techniques that play a critical role in the characterization of peptides by differentiating molecules based on their electrophoretic mobility, which is a function of their charge-to-size ratio. nih.govdb-thueringen.de For oligopeptides like this compound, Capillary Electrophoresis (CE) is the most relevant and powerful technique within this class. It is widely employed in the pharmaceutical industry for quality control, offering an analytical perspective that is orthogonal to chromatography. nih.govbiopharmaspec.com

Capillary Electrophoresis (CE) for Oligopeptide Purity and Heterogeneity

Capillary Zone Electrophoresis (CZE), the simplest form of CE, is exceptionally well-suited for assessing the purity and identifying heterogeneity of synthetic oligopeptides. nih.govsciex.com The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) buffer. When a high voltage is applied across the capillary, analytes migrate according to their charge and size. db-thueringen.de this compound, with a net negative charge at neutral or alkaline pH due to the C-terminal carboxyl group and the side-chain carboxyl group of aspartic acid, will migrate toward the anode.

Purity Assessment: CZE is a high-efficiency separation technique capable of resolving the target peptide from closely related impurities that may be present in the crude synthetic product. nih.govresearchgate.net These impurities can include:

Deletion sequences : Peptides missing one or more amino acid residues (e.g., Gly-Phe-Asp-OH).

Incompletely deprotected peptides : Peptides still carrying protecting groups from the synthesis process.

Diastereomers : Peptides containing a D-amino acid instead of the intended L-amino acid, which can sometimes be resolved due to subtle differences in conformation and solvation that affect electrophoretic mobility.

The result of a CZE analysis is an electropherogram, where the area of each peak corresponds to the relative amount of the species it represents. The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks. sciex.com

Heterogeneity Analysis: CE is also highly sensitive to subtle changes in the peptide structure that result in charge variants, making it an ideal tool for detecting heterogeneity arising from chemical degradation. nih.gov For this compound, a primary potential modification is the deamidation of the aspartic acid residue. This process can lead to the formation of isoaspartic acid and aspartic acid succinimide intermediates, which may have different charge-to-size ratios and thus can be separated from the parent peptide by CZE.

Table 2: Representative Capillary Zone Electrophoresis (CZE) Purity Analysis of a this compound Sample
Peak IDMigration Time (min)IdentificationArea (%)
112.5Unknown Impurity0.25
214.1This compound99.50
315.3Deletion Sequence (e.g., Gly-Phe-Asp)0.15
416.0Deamidation Product0.10

Computational Chemistry and Theoretical Modeling of Gly L Phe L Ala L Asp Oh

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are founded on the principles of quantum mechanics, solving approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. These methods are essential for obtaining high-accuracy geometric and electronic data, forming the basis for understanding molecular stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comrsc.org It offers a favorable balance between computational cost and accuracy, making it suitable for optimizing the geometry of peptides like Gly-L-Phe-L-Ala-L-Asp-OH.

The process of geometry optimization involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. mdpi.com This results in a stable, low-energy three-dimensional structure. Various functionals, such as B3LYP, are combined with basis sets of varying sizes (e.g., 6-31G* or 6-311++G(d,p)) to perform these calculations. gelisim.edu.tr For the individual amino acid L-phenylalanine, DFT has been successfully used to calculate optimized structures and geometric parameters. gelisim.edu.trresearchgate.net

Once an optimized geometry is obtained, DFT can be employed to predict various spectroscopic properties. For instance, the calculation of vibrational frequencies allows for the simulation of infrared (IR) spectra. nih.govmdpi.com These theoretical spectra can be compared with experimental data to validate the computed structure and assign specific vibrational modes to the stretching and bending of particular chemical bonds, such as the amide C=O and N-H groups. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations This table presents typical values for peptide structures optimized using DFT methods. Actual values for this compound would require specific calculation.

ParameterBond/Atoms InvolvedTypical Optimized Value
Bond Length Cα - C'~1.52 Å
C' - N~1.33 Å
N - Cα~1.45 Å
Dihedral Angle Phi (Φ): C'-N-Cα-C'Varies (-180° to +180°)
Psi (Ψ): N-Cα-C'-NVaries (-180° to +180°)
Omega (ω): Cα-C'-N-Cα~180° (trans) or ~0° (cis)

Molecular Mechanics (MM) and Force Field Parameterization

Molecular mechanics methods treat molecules as a collection of atoms held together by springs, governed by a set of classical potential energy functions known as a force field. This simplification avoids the explicit calculation of electron distributions, allowing for the study of much larger systems and longer timescales than QM methods.

The conformational energy landscape of a peptide describes the relationship between its three-dimensional structure and its potential energy. nih.gov For this compound, this landscape is complex due to the rotational freedom around multiple single bonds, primarily the backbone dihedral angles phi (Φ) and psi (Ψ) of each residue. nih.gov

Molecular mechanics, often coupled with enhanced sampling techniques like metadynamics, can be used to systematically explore this landscape. nih.govepfl.ch These simulations can identify the most stable, low-energy conformations (local minima) and the energy barriers for transitioning between them. nih.gov The results of such an exploration are often visualized as a Ramachandran plot, which maps the distribution of populated (Φ, Ψ) angles. This analysis reveals the peptide's intrinsic conformational preferences, such as tendencies to form β-turns, extended strands, or other secondary structures. nih.govacs.org

Table 2: Common Conformational Regions in a Peptide's Energy Landscape This table describes major secondary structure regions defined by backbone dihedral angles.

Conformational StateApproximate Phi (Φ) AngleApproximate Psi (Ψ) Angle
Right-handed α-helix -60°-45°
Parallel β-sheet -119°+113°
Antiparallel β-sheet -139°+135°
Left-handed helix +60°+60°

Development of Specific Parameters for Modified Residues

Standard force fields like AMBER, CHARMM, and GROMOS contain well-parameterized sets for the 20 common amino acids, including glycine (B1666218), phenylalanine, alanine (B10760859), and aspartic acid. nih.govfrontiersin.org Therefore, simulations of this compound can typically proceed using these existing parameter sets.

However, if one of the residues were to be modified (e.g., through phosphorylation or glycosylation) or replaced with an unnatural amino acid, specific parameters would need to be developed for that non-standard residue. nih.govacs.org This process involves defining the atom types, equilibrium bond lengths, bond angles, dihedral angle periodicities, and partial atomic charges for the new residue. uiuc.edu These parameters are typically derived by fitting them to reproduce high-quality data from quantum mechanical calculations (e.g., MP2/cc-pVTZ) or experimental results. nih.govfrontiersin.org The goal is to ensure that the molecular mechanics model accurately represents the geometry, energetics, and electrostatic potential of the modified residue. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations use a molecular mechanics force field to calculate the forces on atoms and then integrate Newton's equations of motion to simulate their movement over time. nih.gov This generates a trajectory that provides a detailed view of the molecule's dynamic behavior, including its vibrations, conformational changes, and interactions with its environment. acs.orgmdpi.com

Table 3: Typical Setup for a Molecular Dynamics Simulation of a Tetrapeptide

ParameterExample SpecificationPurpose
Force Field AMBER, CHARMM, GROMOSDescribes the potential energy of the system.
Solvent Model TIP3P, SPC/E (Explicit Water)Simulates the aqueous environment.
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature 300 KSimulates physiological temperature.
Pressure 1 barSimulates atmospheric pressure.
Simulation Time 100 ns - 1 µsDetermines the length of the simulated trajectory.
Integration Timestep 2 fsThe time interval for calculating motion.

Compound Index

Mechanistic Investigations of Biological Activity and Structure Activity Relationships Sar for Gly L Phe L Ala L Asp Oh

Molecular Recognition and Binding Studies

The initial interaction of a peptide with a biological system often involves recognition and binding to specific molecules, such as receptors on a cell surface.

Receptor binding assays are crucial for identifying the specific biological targets of a peptide and quantifying its binding affinity. For a peptide like Gly-L-Phe-L-Ala-L-Asp-OH, these assays would involve testing its ability to bind to a variety of receptors, particularly those known to interact with peptides or its constituent amino acids.

For instance, the L-phenylalanine residue is a known modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor involved in calcium homeostasis. pnas.orgnih.gov Studies have shown that L-amino acids, including L-Phe, L-Ala, and L-Asp, can enhance the receptor's sensitivity to calcium. pnas.org A binding assay for this compound would therefore likely include CaSR to determine if the peptide as a whole retains this activity. Similarly, glutamate (B1630785) receptor-like channels (GLRs) in plants are known to bind a variety of amino acids, including Gly, L-Ala, L-Asp, and L-Phe, making them potential targets. pnas.org

Binding affinity is typically determined using techniques like radioligand assays or surface plasmon resonance (SPR). The results are often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), which indicate the concentration of the peptide required to occupy 50% of the receptors or to inhibit the binding of another ligand by 50%, respectively.

Table 7.1: Potential Receptor Targets for this compound and Relevant Amino Acid Affinities

Receptor Target Relevant Constituent Amino Acid(s) Observed Effect of Amino Acid Potential Assay Type
Calcium-sensing Receptor (CaSR) L-Phe, L-Ala, L-Asp, Gly Allosteric modulation, enhancement of Ca2+ sensitivity. pnas.orgnih.gov Radioligand binding, functional assays measuring intracellular calcium. nih.gov
Glutamate Receptor-Like Channels (GLRs) Gly, L-Ala, L-Asp Ligand binding and channel activation. pnas.org Microscale thermophoresis, electrophysiology. pnas.org

This table is illustrative and based on the known interactions of the peptide's constituent amino acids. Specific binding data for the complete tetrapeptide is not currently available in the cited literature.

The interaction of this compound with a cell surface is governed by the physicochemical properties of its amino acid side chains. The peptide presents a combination of a bulky hydrophobic group (phenylalanine), a small hydrophobic group (alanine), a negatively charged acidic group (aspartic acid), and a flexible glycine (B1666218) residue.

The initial contact with a cell membrane, a lipid bilayer, is likely driven by hydrophobic and electrostatic interactions. The phenylalanine side chain could facilitate partitioning into the hydrophobic core of the membrane, while the negatively charged aspartic acid could interact with positively charged lipids or proteins on the cell surface. researchgate.net Studies on small polypeptides have shown a correlation between the hydrophobicity of the peptide and its ability to interact with and penetrate lipid monolayers. umich.edu

Furthermore, self-assembly is a known phenomenon for short peptides, particularly those containing aromatic residues like phenylalanine. rsc.org Peptides can form various nanostructures, such as nanotubes and fibrous hydrogels, which can influence their interaction with cell surfaces. rsc.org The formation of these assemblies is driven by non-covalent interactions, including hydrogen bonds and π–π stacking between the aromatic rings of phenylalanine residues. rsc.org

Enzymatic Interactions and Reaction Kinetics

Peptides are constantly interacting with enzymes in biological systems. They can act as substrates for proteases, or they can modulate the activity of other enzymes.

Proteases are enzymes that cleave peptide bonds. The susceptibility of this compound to cleavage would depend on the specific protease. Proteases have substrate specificity, recognizing particular amino acid sequences. For example, chymotrypsin (B1334515) typically cleaves after large hydrophobic residues like phenylalanine. Therefore, the Phe-Ala bond in the tetrapeptide would be a potential cleavage site for chymotrypsin-like proteases.

Conversely, the peptide could act as an inhibitor of certain proteases. Many protease inhibitors are peptide-based molecules that bind to the active site of the enzyme without being cleaved, thus blocking its activity. nih.govacs.org To determine if this compound acts as a substrate or inhibitor, it would be incubated with various proteases, and the reaction would be monitored over time using techniques like HPLC or mass spectrometry to detect cleavage products or the intact peptide.

Table 7.2: Potential Protease Interactions with this compound

Protease Family Potential Interaction Rationale
Chymotrypsin-like Substrate Cleavage C-terminal to the Phenylalanine residue. peptide.co.jp
Aspartyl Proteases Substrate/Inhibitor Specificity often involves hydrophobic residues at the P1 position (like Phe). acs.org
Aminopeptidases Substrate Cleavage of the N-terminal Glycine residue.

Beyond being a direct substrate or inhibitor of proteases, this compound could modulate the activity of other enzymes. For example, L-amino acid oxidases (LAAOs) are enzymes that catalyze the oxidative deamination of L-amino acids. core.ac.uk The presence of the tetrapeptide, or its degradation products, could potentially influence the activity of LAAOs that are specific for its constituent amino acids.

Similarly, studies have shown that peptides can interact with enzymes like superoxide (B77818) dismutase (SOD) and alter their activity. nih.gov The binding of a peptide can induce conformational changes in the enzyme, leading to either enhancement or inhibition of its catalytic function. nih.gov The interaction is often a complex interplay of hydrogen bonds, hydrophobic interactions, and electrostatic forces. scispace.com For instance, glycine has been shown to inhibit the activity of L-asparaginase. acs.org It would be pertinent to investigate if the this compound peptide exhibits similar modulatory effects on various metabolic enzymes.

Conformational Effects on Biological Function

The three-dimensional structure (conformation) of a peptide is intrinsically linked to its biological activity. dtic.milnih.gov The specific arrangement of its atoms in space determines how it can interact with receptors and enzymes.

The tetrapeptide this compound is flexible due to the rotatable bonds in its backbone and side chains. It can adopt a multitude of conformations in solution. The preferred conformation is influenced by factors like solvent, pH, and temperature. acs.org Computational methods, such as molecular mechanics and density functional theory (DFT), are often used to predict the low-energy (most stable) conformations of a peptide. researchgate.netsemanticscholar.org

The biological function is often exerted by a specific "bioactive conformation" that fits into the binding pocket of a target receptor or enzyme. For example, the spatial arrangement of the hydrophobic phenylalanine side chain and the charged aspartic acid side chain would be critical for recognition by a target protein. A change in conformation, perhaps induced by a change in the local environment, could lead to a loss of biological activity. Structure-activity relationship (SAR) studies often involve synthesizing analogues of the peptide with modified amino acids to probe the importance of different structural features and to stabilize the bioactive conformation. dtic.mil

Table 7.3: Compound Names Mentioned

Compound Name
This compound
Glycine
L-Phenylalanine
L-Alanine
L-Aspartic acid
Calcium
Chymotrypsin
Superoxide dismutase

Correlation Between Peptide Conformation and Binding Affinity

The three-dimensional conformation of a peptide is a critical determinant of its binding affinity to a biological target. The specific arrangement of amino acid side chains and the peptide backbone dictates the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the peptide-receptor complex. For the tetrapeptide this compound, the interplay between the constituent amino acids creates a unique conformational landscape that directly influences its binding capabilities.

The binding affinity of peptides is often modulated by the conformational constraints imposed upon them. Introducing rigidity, for instance through cyclization or the incorporation of specific residues, can reduce the entropic penalty of binding, leading to higher affinity. unc.eduthieme-connect.dersc.org The individual residues of this compound each contribute to the peptide's conformational preference and binding potential:

Glycine (Gly) , with its single hydrogen atom as a side chain, imparts significant conformational flexibility to the peptide backbone. This allows the peptide to adapt its shape to fit a binding pocket, though it can also lead to a higher entropic cost upon binding msu.edu.

L-Phenylalanine (Phe) features a bulky, hydrophobic aromatic ring. This side chain is crucial for binding to hydrophobic pockets in receptors and can engage in π-π stacking or hydrophobic interactions. msu.eduimrpress.com Studies on various peptides have shown that the Phenylalanine residue is often a key determinant for binding affinity. mdpi.comacs.org For example, in analogues of neurokinin A, replacing L-Phe with L-Ala resulted in a 5000-fold decrease in binding affinity acs.org. Furthermore, L-Phe can act as an allosteric modulator, as seen with the calcium-sensing receptor (CaSR), where its binding enhances the receptor's response to calcium nih.gov.

L-Aspartic Acid (Asp) possesses a negatively charged carboxylate side chain at physiological pH. This group is critical for forming salt bridges or hydrogen bonds with positively charged or polar residues in a receptor's binding site, often serving as an anchor point for the peptide-receptor interaction mdpi.comacs.org.

Computational modeling and structure-activity relationship (SAR) studies on various peptides have consistently demonstrated that modifications to these key residues can drastically alter binding affinity. For instance, altering the charge, hydrophobicity, or stereochemistry of even a single amino acid can disrupt the precise complementary interactions required for high-affinity binding. mdpi.comacs.orgnih.gov

Table 1: Influence of Amino Acid Residues on Peptide Conformation and Binding

Amino Acid ResidueKey FeatureRole in ConformationPotential Binding Interactions
Glycine (Gly) High flexibilityIncreases conformational freedom of the peptide backbone. msu.eduAllows for induced-fit binding to a receptor.
L-Phenylalanine (Phe) Bulky, aromatic side chainContributes to defined structures through hydrophobic collapse and can stabilize helical conformations. rsc.orgHydrophobic interactions, π-π stacking. imrpress.com
L-Alanine (Ala) Small, non-polarContributes to secondary structure formation (e.g., α-helix) with minimal steric hindrance. mdpi.comPrimarily structural support for optimal positioning of other residues.
L-Aspartic Acid (Asp) Acidic, negatively chargedCan form intramolecular hydrogen bonds, influencing turns and loops.Electrostatic interactions (salt bridges), hydrogen bonding. acs.org

Influence of Secondary Structure on Biological Response

The biological response elicited by a peptide is intimately linked to its secondary structure, which includes common motifs like α-helices, β-sheets, and turns. These structures position the amino acid side chains in a precise spatial arrangement, creating a pharmacophore that is recognized by the target receptor. The sequence this compound has the potential to adopt various secondary structures, with each amino acid exhibiting distinct propensities.

β-Sheet Propensity: As observed in the crystal structure of the homologous peptide achatin-II, the this compound sequence can form an extended β-pleated sheet nih.gov. In such a structure, the peptide chains align in parallel or antiparallel fashion, stabilized by intermolecular hydrogen bonds. This arrangement is favored by residues like Phenylalanine msu.edu. A β-sheet conformation presents the side chains on alternating faces of the sheet, which can be crucial for interacting with extended binding sites on a receptor surface.

Helical Propensity: While β-sheets are observed, the residues also have the potential to contribute to helical structures. Alanine (B10760859) is a strong helix-forming residue, while Phenylalanine also supports helical conformations, though to a lesser extent msu.edumdpi.com. The formation of an α-helix could be critical for biological activity, for example, by positioning the hydrophobic Phe and Ala residues on one face of the helix and the polar Gly and Asp residues on the other, creating an amphipathic structure. Such structures are known to be important for interacting with cell membranes or specific receptor domains nih.gov.

Turn Propensity: Glycine and Aspartic acid are frequently found in β-turns, which are structures that reverse the direction of the peptide backbone msu.edu. A turn conformation, stabilized by an intramolecular hydrogen bond, could be essential for presenting a specific pharmacophore, such as the Phe and Asp side chains, in the correct orientation for receptor activation or inhibition.

The biological response is therefore a direct consequence of which secondary structure is predominantly adopted upon binding. A peptide that is unstructured in solution may fold into a specific, active conformation upon interacting with its receptor nih.govnih.gov. For example, Ala-scanning studies on GLP-1 have shown that replacing key residues like Gly, Phe, and Asp leads to a significant decrease in potency, underscoring the importance of these residues in maintaining the active secondary structure required for a biological response mdpi.com. The introduction of conformational constraints, such as replacing a standard amino acid with one that induces a specific turn or helical structure, is a common strategy in drug design to enhance a desired biological response thieme-connect.de.

Table 2: Secondary Structure Propensities of Constituent Amino Acids

Amino Acidα-Helix Propensityβ-Sheet PropensityTurn Propensity
Glycine (Gly) Low (disruptive due to high flexibility)ModerateHigh
L-Phenylalanine (Phe) ModerateHighLow
L-Alanine (Ala) HighModerateLow
L-Aspartic Acid (Asp) Moderate (can cap N-terminus of helices)LowHigh

Peptide Stability Against Proteolytic Degradation In Vitro

Peptides are primarily degraded by peptidases that cleave specific peptide bonds. The rate and site of cleavage are determined by the amino acid sequence. Studies have shown that peptides are generally degraded more rapidly in serum than in plasma nih.gov. The stability of a peptide can be significantly enhanced through various chemical modifications:

Incorporation of non-canonical amino acids: Replacing L-amino acids with their D-enantiomers can render peptide bonds resistant to cleavage by most common proteases, which are stereospecific for L-amino acids acs.orgrhhz.net. For instance, peptides composed entirely of D-amino acids show high resistance to proteolysis nih.gov.

Backbone modifications: Alterations to the peptide backbone, such as N-methylation or the introduction of aza-peptide bonds, can sterically hinder the approach of proteases and increase stability nih.gov.

Terminal modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can block the action of exopeptidases (aminopeptidases and carboxypeptidases) acs.org.

Cyclization: Constraining the peptide in a cyclic structure can reduce its flexibility and make it a poorer substrate for many proteases rsc.org.

For the specific peptide this compound, its susceptibility to degradation would depend on the specific proteases present. L-amino acid oxidases, for example, show activity against hydrophobic amino acids like L-Phe and L-Ala, but not typically against Gly or Asp nih.gov. Chymotrypsin is known to cleave peptide bonds adjacent to aromatic residues like Phenylalanine mdpi.com. Therefore, the Phe-Ala bond in the sequence would be a likely site for chymotrypsin-mediated cleavage. The presence of unmodified N- and C-termini also makes the peptide vulnerable to degradation by exopeptidases acs.org.

Table 3: Strategies to Enhance Peptide Stability Against Proteolysis

Modification StrategyMechanism of ActionExample
D-Amino Acid Substitution Proteases are stereospecific for L-amino acids, making D-isomers poor substrates. rhhz.netReplacing L-Phe with D-Phe.
N-Terminal Acetylation Blocks degradation by aminopeptidases. acs.orgAc-Gly-L-Phe-L-Ala-L-Asp-OH
C-Terminal Amidation Blocks degradation by carboxypeptidases.Gly-L-Phe-L-Ala-L-Asp-NH₂
Incorporation of Dehydro-amino acids The double bond in the backbone confers conformational rigidity and resistance to proteases. mdpi.comscispace.comReplacing L-Phe with ΔPhe.
Cyclization Reduces conformational flexibility, making the peptide a poor substrate for proteases. rsc.orgCyclo(Gly-L-Phe-L-Ala-L-Asp)

Design and Synthesis of Gly L Phe L Ala L Asp Oh Peptidomimetics and Analogs

Principles of Peptidomimetic Design for Enhanced Properties

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity. For an inactive peptide like Gly-L-Phe-L-Ala-L-Asp-OH, the primary goal of peptidomimetic design is to introduce structural modifications that could induce a bioactive conformation, similar to that of its active counterpart, Achatin-I.

Linear peptides like this compound are highly flexible, capable of adopting numerous conformations in solution. This flexibility can be an entropic penalty for receptor binding, as the peptide must adopt a specific "bioactive" conformation to interact with its target. Introducing conformational constraints can pre-organize the peptide into a desired three-dimensional structure, reducing the entropic cost of binding and potentially increasing affinity. Current time information in Bangalore, IN.cymitquimica.com

Strategies to constrain the peptide include:

Cyclization: Creating a cyclic peptide by forming a covalent bond between the N-terminal amine and the C-terminal carboxylic acid (backbone-to-side chain) or between amino acid side chains. For this compound, the side-chain carboxyl group of Aspartic acid provides a convenient handle for cyclization with the N-terminal Glycine (B1666218).

Incorporation of Rigid Spacers: Replacing a segment of the peptide backbone with a non-peptidic scaffold that locks the relative orientation of the crucial amino acid side chains (Phenylalanine and Aspartic acid).

Use of Constrained Amino Acids: Substituting standard amino acids with more rigid analogs, such as N-methylated amino acids or Aib (α-aminoisobutyric acid), can restrict the available dihedral angles (φ/ψ), thereby limiting the peptide's conformational freedom.

By employing these techniques, analogs of Achatin-II could be synthesized to explore conformations that might mimic the bioactive shape of Achatin-I, potentially restoring biological activity.

The peptide backbone itself can be a target for modification to improve stability and conformational properties. The amide bonds (-CO-NH-) are susceptible to cleavage by proteases. Replacing these bonds with non-natural linkages can confer resistance to enzymatic degradation. researchgate.net

Common backbone modifications include:

Thioamides: Replacing the amide carbonyl oxygen with sulfur (-CS-NH-). This modification can alter hydrogen bonding patterns and induce specific secondary structures. googleapis.com

Triazoles: Using "click chemistry" to replace a dipeptide unit with a stable 1,2,3-triazole ring. This creates a rigid dipeptide surrogate that maintains the spacing and orientation of the side chains. psu.edu

Reduced Amide Bonds: Reduction of the amide bond to an amine (-CH₂-NH-) removes the carbonyl group, increasing flexibility and removing a hydrogen bond acceptor.

For this compound, these isosteric replacements could be systematically introduced to probe the importance of each backbone segment for maintaining structural integrity and to enhance metabolic stability in potential therapeutic applications.

Structure-Activity Relationship (SAR) of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For this compound, the most profound SAR data comes from the direct comparison with its active stereoisomer, Achatin-I.

A systematic amino acid scan, typically an "alanine scan," is a technique used to identify key residues ("functional hotspots") responsible for a peptide's activity. In this method, each amino acid residue in the sequence is systematically replaced with Alanine (B10760859), and the effect on biological activity is measured. A significant drop in activity upon substitution indicates that the original residue's side chain is crucial for function.

While a formal alanine scan of the inactive Achatin-II has not been a research focus, nature has provided a definitive insight into the functional hotspot of this peptide family. The only difference between the active Achatin-I and the inactive Achatin-II is the stereochemistry at the Phenylalanine-2 position. oup.comgoogleapis.com This implies that the Phe-2 residue and its specific spatial orientation are the absolute determinants of activity. Any change, including the chiral inversion from D-Phe to L-Phe, completely abrogates the neuroexcitatory function. Therefore, the Phenylalanine at position 2 is the critical functional hotspot.

Compound NameSequenceChirality at Position 2Biological Activity
Achatin-I Gly-D-Phe -L-Ala-L-Asp-OHD-PhenylalanineNeuroexcitatory
Achatin-II Gly-L-Phe -L-Ala-L-Asp-OHL-PhenylalanineInactive

The study of stereochemistry is crucial in peptide science, as the spatial arrangement of atoms can dramatically affect biological function. The case of Achatin-I and Achatin-II is a textbook example of the impact of chiral inversion.

Chiral inversion is the conversion of an amino acid from its L-form to its D-form, or vice versa. In the context of this compound, its inactivity is a direct result of the L-configuration of the Phenylalanine residue at position 2. The active form, Achatin-I, possesses a D-Phenylalanine at this position. googleapis.com This single stereochemical change is the sole difference between an active and an inactive molecule.

This finding strongly suggests that the receptor or target protein has a precisely shaped binding pocket that can only accommodate the D-Phenylalanine side chain. The L-Phenylalanine side chain of Achatin-II likely causes a steric clash or fails to make the necessary molecular contacts within the binding site, preventing the peptide from eliciting a biological response. This highlights that for this specific peptide sequence, the D-stereochemistry at position 2 is an absolute requirement for its neuroexcitatory activity.

Computational-Aided Design of Novel this compound Derivatives

Computational chemistry and molecular modeling are powerful tools for rational drug design, allowing scientists to visualize and predict molecular interactions and properties. For the this compound system, computational methods can provide valuable insights into the structural basis of its inactivity and guide the design of novel, potentially active derivatives.

Key computational approaches include:

Conformational Analysis: Using molecular dynamics (MD) simulations to explore the conformational space available to both Achatin-I (D-Phe) and Achatin-II (L-Phe). These simulations can reveal differences in the preferred 3D structures and flexibility of the two peptides, potentially explaining why only the D-isomer is active.

Molecular Docking: If a 3D structure of the target receptor were known or could be modeled (homology modeling), docking studies could be performed. These studies would attempt to fit both Achatin-I and Achatin-II into the receptor's binding site. Such models could visually demonstrate why the L-Phe isomer fails to bind effectively, identifying specific steric hindrances or missed interactions.

Quantitative Structure-Activity Relationship (QSAR): By designing and testing a series of analogs, computational models can be built to correlate specific physicochemical properties (like hydrophobicity, charge, and side-chain volume) with biological activity. This can help in predicting the activity of new, unsynthesized derivatives of this compound.

These computational studies can generate hypotheses that guide synthetic efforts, making the search for novel bioactive analogs more efficient and targeted.

Emerging Research Directions and Future Perspectives for Gly L Phe L Ala L Asp Oh

Integration of Peptide Science with Nanotechnology for Advanced Materials Research

The convergence of peptide science and nanotechnology has paved the way for the development of novel, functional materials with a wide range of applications. Short peptides, such as Gly-L-Phe-L-Ala-L-Asp-OH, are increasingly being explored as fundamental building blocks for the bottom-up fabrication of nanostructures. wikipedia.org The inherent properties of the constituent amino acids—glycine (B1666218) (Gly), L-phenylalanine (L-Phe), L-alanine (L-Ala), and L-aspartic acid (L-Asp)—govern the self-assembly process, leading to the formation of ordered nanostructures like nanotubes, nanofibers, and hydrogels. nih.govnih.gov

The self-assembly is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces. nih.govfrontiersin.org For instance, the aromatic side chain of L-phenylalanine can participate in π-π stacking interactions, while the carboxyl group of L-aspartic acid can engage in electrostatic interactions and hydrogen bonding. nih.govfrontiersin.org These interactions guide the spontaneous organization of the peptide molecules into well-defined supramolecular structures. nih.gov

Peptide-functionalized nanoparticles are another significant area of research. mdpi.com The this compound sequence can be conjugated to the surface of various inorganic nanoparticles, such as gold nanoparticles (GNPs), to enhance their biocompatibility and introduce specific functionalities. mdpi.comrsc.org This functionalization can improve the targeting specificity of nanocarriers for applications in drug delivery and diagnostics. mdpi.commdpi.com The peptide can act as a ligand, directing the nanoparticle to specific cells or tissues. mdpi.com

Table 1: Potential Nanotechnology Applications of this compound

Application AreaDescriptionKey Peptide Features Utilized
Nanomaterial Scaffolds Formation of hydrogels and nanofibers for tissue engineering and regenerative medicine. wikipedia.orgnih.govSelf-assembly properties, biocompatibility, ability to mimic the extracellular matrix. nih.gov
Drug Delivery Vehicles Encapsulation and targeted delivery of therapeutic agents. nih.govmdpi.comSelf-assembly into nanostructures, functionalization of nanocarriers for targeted delivery. nih.govmdpi.com
Biosensors Development of colorimetric sensors based on peptide-induced aggregation of nanoparticles. rsc.orgSpecific binding interactions, stimuli-responsive self-assembly. rsc.org
Molecular Electronics Potential use in the fabrication of conductive nanowires. annualreviews.orgOrdered self-assembly into well-defined structures. annualreviews.org

High-Throughput Methodologies for Peptide Library Synthesis and Screening

High-throughput synthesis and screening are pivotal for the rapid discovery and optimization of peptides with desired biological activities. For a tetrapeptide like this compound, these methodologies allow for the systematic exploration of sequence space to identify analogs with enhanced properties.

High-Throughput Peptide Synthesis:

Modern peptide synthesis is largely automated, with solid-phase peptide synthesis (SPPS) being the cornerstone technology. unc.edu Automated microwave-assisted SPPS has significantly reduced the time required for synthesizing individual peptides. cem.com To further increase throughput, systems that allow for the consecutive synthesis of multiple peptides (up to 24 or more) have been developed, enabling the creation of peptide libraries in a timely manner. cem.com These libraries can include variations of the this compound sequence, such as single amino acid substitutions (alanine scanning) or the incorporation of unnatural amino acids to probe structure-activity relationships. unc.edueurogentec.com

High-Throughput Screening (HTS):

Once a peptide library is synthesized, HTS assays are employed to rapidly assess the biological activity of each member. bmglabtech.com These assays are typically performed in microtiter plates (96, 384, or even 1536-well formats) and rely on various detection methods, including fluorescence intensity, fluorescence polarization, and time-resolved fluorescence energy transfer (TR-FRET). bmglabtech.comdrugtargetreview.com For instance, a library based on this compound could be screened for its ability to bind to a specific protein target using a competitive binding assay. drugtargetreview.com In such an assay, the displacement of a known fluorescently labeled peptide from the target by the library peptides would indicate binding. drugtargetreview.com

Another powerful screening technique is the one-bead-one-compound (OBOC) method, which facilitates the discovery of novel peptide ligands against cell surface targets. acs.org By coupling this with high-throughput sorting instruments, it's possible to rapidly screen large libraries and identify "hit" peptides with high affinity for their targets. acs.org

Table 2: High-Throughput Methodologies Relevant to this compound Research

MethodologyDescriptionApplication to this compound
Automated SPPS Automated solid-phase synthesis of peptides. unc.eduRapid synthesis of this compound and its analogs. cem.compeptide2.com
Microwave-Assisted SPPS Utilizes microwave energy to accelerate peptide synthesis. cem.comFaster synthesis cycles for creating a library of this compound variants. cem.com
Parallel Peptide Synthesis Simultaneous synthesis of multiple peptides. efficient-robotics.comEfficient generation of a comprehensive peptide library based on the this compound sequence.
Fluorescence-Based HTS Screening assays using fluorescence detection. bmglabtech.comdrugtargetreview.comRapidly identifying variants of this compound with high binding affinity to a target. bmglabtech.comdrugtargetreview.com
OBOC Library Screening Screening of libraries where each bead carries a unique peptide. acs.orgDiscovery of novel peptide ligands with improved properties, starting from the this compound scaffold. acs.org

Predictive Modeling and Machine Learning for Peptide Design and De Novo Discovery

Predictive modeling and machine learning (ML) are revolutionizing peptide research by enabling the in silico design and discovery of novel peptides with specific functions. oup.comul.ie These computational approaches can significantly accelerate the identification of promising peptide candidates, reducing the time and cost associated with experimental screening. nih.gov

For a peptide like this compound, ML models can be trained on existing peptide-protein interaction data to predict its binding affinity to various targets. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the physicochemical properties of amino acids with the biological activity of the peptide. frontiersin.org

Deep learning, a subset of ML, has shown remarkable success in de novo peptide design. pnas.org Generative models can learn the underlying patterns in large datasets of known peptides to generate entirely new sequences with desired properties. oup.com For instance, a generative model could be trained to design peptides that are structurally similar to this compound but with predicted higher stability or target specificity. oup.comnih.gov

Furthermore, ML algorithms can predict various properties of peptides, such as their secondary structure, solubility, and antimicrobial activity. rsc.orgrsc.org This information is crucial for guiding the design of peptides with improved therapeutic potential. nih.gov

Table 3: Machine Learning Approaches in Peptide Research

ML ApproachDescriptionPotential Application for this compound
QSAR Modeling Correlates peptide structure with biological activity. frontiersin.orgPredicting the activity of this compound analogs.
Molecular Docking Predicts the binding orientation and affinity of a peptide to a target protein. tandfonline.comSimulating the interaction of this compound with a receptor.
Deep Learning Utilizes neural networks with many layers to learn complex patterns from data. pnas.orgchemrxiv.orgDe novo design of novel peptides based on the this compound scaffold; predicting peptide properties. pnas.org
Generative Models Algorithms that can generate new data instances. oup.comCreating novel peptide sequences with potentially enhanced functions. oup.comnih.gov
Hierarchical Graph Models Integrates atom-level and amino acid-level information for property prediction. rsc.orgrsc.orgMore accurate prediction of properties for this compound and its modified versions. rsc.org

Role of this compound as a Model System for Complex Biological Processes

Short peptides like this compound serve as invaluable model systems for dissecting complex biological processes at a molecular level. Their relative simplicity allows for detailed experimental and computational studies that would be intractable for larger, more complex proteins. rsc.org

One key area where short peptides are instrumental is in the study of protein folding. acs.org Understanding how a polypeptide chain folds into its unique three-dimensional structure is a fundamental problem in biology. Short peptides can exhibit intrinsic conformational preferences, providing insights into the early events of protein folding, such as the formation of secondary structures like α-helices and β-turns. plos.orgburnet.edu.au Molecular dynamics simulations of short peptides can reveal their preferred conformations and help identify potential folding initiation sites. plos.orgburnet.edu.au

Furthermore, short peptides are used to probe the specifics of protein-protein interactions. nih.gov By synthesizing peptide fragments corresponding to binding epitopes, researchers can identify the key "hot-spot" residues that are critical for the interaction. nih.gov Although short peptides often lack the stable secondary structure of the full-length protein, various chemical strategies can be employed to constrain them into their bioactive conformations. nih.gov

The study of peptides containing both L- and D-amino acids, if applicable to modified versions of this compound, can also provide insights into peptide stability and resistance to enzymatic degradation. smolecule.com

Table 4: this compound as a Model System

Biological ProcessHow this compound is Used as a ModelInsights Gained
Protein Folding Studying the intrinsic conformational preferences of the peptide. acs.orgplos.orgUnderstanding the formation of early folding intermediates and secondary structures. plos.org
Protein-Protein Interactions Mimicking a binding epitope of a larger protein. nih.govIdentifying key residues responsible for molecular recognition and binding affinity. nih.gov
Enzyme-Substrate Interactions Acting as a simplified substrate for an enzyme.Elucidating the mechanism of enzyme catalysis and substrate specificity.
Signal Transduction Interacting with cell surface receptors. smolecule.comInvestigating the initial steps of a signaling cascade. smolecule.com

Challenges and Opportunities in Fundamental Peptide Research

Despite the significant progress in peptide science, several challenges remain, which also present exciting opportunities for future research.

Challenges:

Sequence Complexity and Synthesis: Synthesizing long or complex peptide sequences, particularly those containing hydrophobic or difficult-to-couple residues, can be challenging and may lead to aggregation and low yields. mblintl.com

Proteolytic Instability: Peptides are often susceptible to degradation by proteases in the body, which can limit their therapeutic utility. frontiersin.orgbohrium.com

Cell Permeability: The ability of peptides to cross cell membranes is often limited, restricting their access to intracellular targets. conceptlifesciences.com

Predicting Bioactivity: Accurately predicting the biological activity and three-dimensional structure of a peptide from its sequence alone remains a significant computational challenge. proteogenix.science

Cost of Manufacturing: The synthesis and purification of peptides, especially on a large scale, can be expensive. conceptlifesciences.com

Opportunities:

Novel Amino Acids and Modifications: The incorporation of unnatural amino acids, peptidomimetics, and various chemical modifications (e.g., cyclization, PEGylation) offers a vast chemical space to explore for creating peptides with enhanced stability, permeability, and activity. mblintl.comconceptlifesciences.com

Advanced Synthesis and Purification Techniques: The development of more efficient and sustainable synthesis methods, such as water-based solid-phase synthesis, and improved purification technologies can help overcome current limitations. proteogenix.science

Computational and AI-Driven Design: Advances in machine learning and artificial intelligence will continue to improve our ability to design peptides with tailored properties, accelerating the discovery process. oup.com

New Therapeutic Targets: The high specificity and potential for low toxicity of peptides make them ideal candidates for targeting challenging disease pathways that are difficult to address with small molecules. frontiersin.orgbohrium.com

Interdisciplinary Collaboration: The convergence of chemistry, biology, materials science, and computational science will continue to drive innovation in peptide research, leading to new applications in medicine and nanotechnology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.